molecular formula C14H13Cl B1422842 2-Chloro-1-methyl-4-(4-methylphenyl)benzene CAS No. 92189-88-3

2-Chloro-1-methyl-4-(4-methylphenyl)benzene

Cat. No.: B1422842
CAS No.: 92189-88-3
M. Wt: 216.7 g/mol
InChI Key: SJDZUSHAMYHPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methyl-4-(4-methylphenyl)benzene, also known by its IUPAC name 3-chloro-4,4’-dimethyl-1,1’-biphenyl, is an organic compound with the molecular formula C14H13Cl. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene typically involves the chlorination of 4,4’-dimethylbiphenyl. One common method includes the following steps:

    Starting Material: 4,4’-dimethylbiphenyl.

    Chlorination: The reaction is carried out using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.

    Reaction Conditions: The reaction is usually performed at a temperature range of 50-70°C to ensure selective chlorination at the desired position on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves:

    Continuous Chlorination: Chlorine gas is continuously fed into a reactor containing 4,4’-dimethylbiphenyl and a catalyst.

    Temperature Control: Maintaining a consistent temperature to avoid over-chlorination and ensure high purity of the product.

    Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(4-methylphenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4-methyl-1-(4-methylphenyl)benzene derivatives.

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 4,4’-dimethylbiphenyl.

Scientific Research Applications

2-Chloro-1-methyl-4-(4-methylphenyl)benzene is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: Employed in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-1-methyl-4-(4-methylphenyl)benzene exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-2-(4-methylphenyl)benzene
  • 2-Chloro-1-methyl-4-(3-methylphenyl)benzene
  • 2-Bromo-1-methyl-4-(4-methylphenyl)benzene

Uniqueness

2-Chloro-1-methyl-4-(4-methylphenyl)benzene is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity profiles in substitution and oxidation reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-1-methyl-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZUSHAMYHPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710477
Record name 3-Chloro-4,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92189-88-3
Record name 3-Chloro-4,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-methyl-4-(4-methylphenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.